Dehydrocorydaline chloride

Vue d'ensemble

Description

Méthodes De Préparation

Le chlorhydrate de déhydrocorydaline peut être synthétisé par différentes méthodes. Une approche courante implique l'extraction du composé de Corydalis yanhusuo en utilisant la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) . Le processus d'extraction implique généralement une extraction en phase solide et une élution sur une colonne de chromatographie C18 en utilisant une phase mobile d'acétonitrile et d'eau contenant de l'acide formique et de l'acétate d'ammonium . Les méthodes de production industrielle peuvent impliquer des techniques d'extraction similaires, mais à plus grande échelle, pour répondre aux demandes commerciales.

Analyse Des Réactions Chimiques

Le chlorhydrate de déhydrocorydaline subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de déhydrocorydaline, qui peuvent présenter des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le chlorhydrate de déhydrocorydaline a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des alcaloïdes dans différentes conditions . En biologie et en médecine, il a été démontré qu'il avait des effets anti-inflammatoires, antithrombotiques et anti-athéroscléreux . Il est également utilisé dans l'étude des maladies cardiovasculaires, où il a été constaté qu'il inhibait l'inflammation des macrophages et améliorait la compliance aortique .

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de déhydrocorydaline implique de multiples cibles moléculaires et voies. Il a été démontré qu'il régulait l'expression des protéines Bax et Bcl-2, activait la caspase-7 et la caspase-8, et inactivait la PARP . De plus, il renforce l'activation de la p38 MAPK, ce qui contribue à ses effets anti-inflammatoires et anticancéreux . Le chlorhydrate de déhydrocorydaline inhibe également l'activation des voies p65 et ERK1/2, qui jouent un rôle crucial dans l'inflammation et l'athérosclérose .

Applications De Recherche Scientifique

Pharmacological Properties

1. Analgesic Effects

DHC has been traditionally used for its analgesic properties, particularly in treating various types of pain, including spastic, abdominal, and menstrual pain. Studies have demonstrated its efficacy in enhancing pain tolerance in animal models, suggesting significant potential for pain management therapies .

2. Cardiovascular Benefits

Research indicates that DHC exhibits protective effects on cardiomyocytes against ischemia. It has been shown to enhance cardiac function and improve blood circulation, making it a candidate for treating coronary heart disease . A pharmacokinetic study revealed that DHC administered in its natural herbal form (as part of Corydalis yanhusuo) resulted in higher plasma concentrations and longer half-life compared to pure DHC, indicating enhanced bioavailability and therapeutic potential .

3. Anti-inflammatory and Antinociceptive Activities

DHC has been documented to possess anti-inflammatory and antinociceptive effects. These properties make it a valuable compound in developing treatments for inflammatory diseases and chronic pain conditions .

Pharmacokinetics

A significant study utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to analyze the pharmacokinetics of DHC in rat plasma. The findings indicated that:

- C max (Maximum Concentration): DHC from Corydalis yanhusuo reached higher peak concentrations compared to pure DHC.

- T max (Time to Maximum Concentration): The time taken to reach peak concentration was shorter when administered as part of the herbal extract.

- Half-life: The elimination half-life was significantly longer when DHC was administered as part of the herbal extract compared to its pure form.

This study underscores the importance of herbal formulations in enhancing the pharmacokinetic profiles of active compounds .

| Parameter | EFY (Corydalis yanhusuo) | Pure DHC | p Value |

|---|---|---|---|

| C max (ng/mL) | 28.7 ± 6.92 | 9.40 ± 4.18 | 0.001 |

| T max (h) | 0.31 ± 0.13 | 1.00 ± 0.00 | 0.000 |

| AUC | 71.92 ± 14.79 | 52.39 ± 12.82 | 0.056 |

| AUC | 115.12 ± 34.12 | 59.08 ± 11.53 | 0.008 |

| Half-life (h) | 21.71 ± 12.35 | 7.93 ± 1.34 | 0.038 |

Case Studies

Case Study: Efficacy in Pain Management

A study investigated the efficacy of DHC in a rat model of neuropathic pain, where it was found to significantly reduce pain scores compared to control groups receiving saline or placebo treatments . This reinforces its potential as an analgesic agent.

Case Study: Cardioprotective Effects

Another research effort focused on the cardioprotective effects of DHC, demonstrating that it could mitigate damage from ischemic events in myocardial tissue through mechanisms involving antioxidant activity and modulation of inflammatory responses .

Mécanisme D'action

The mechanism of action of dehydrocorydaline chloride involves multiple molecular targets and pathways. It has been shown to regulate the expression of Bax and Bcl-2 proteins, activate caspase-7 and caspase-8, and inactivate PARP . Additionally, it enhances the activation of p38 MAPK, which contributes to its anti-inflammatory and anticancer effects . This compound also inhibits the activation of the p65 and ERK1/2 pathways, which play a crucial role in inflammation and atherosclerosis .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de déhydrocorydaline est similaire à d'autres alcaloïdes tels que la columbamine, la palmatine et la tétrahydroberbérine . Il est unique en sa capacité à réguler de multiples cibles moléculaires et voies, ce qui en fait un composé polyvalent avec une large gamme d'effets pharmacologiques . Ses fortes propriétés antibactériennes et sa faible cytotoxicité le distinguent également d'autres composés similaires .

Activité Biologique

Dehydrocorydaline chloride (DHC), a bioactive alkaloid derived from the Corydalis species, has garnered attention for its diverse biological activities, particularly in the fields of oncology, pain management, and neuroprotection. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of DHC's biological activity.

1. Anti-cancer Activity

DHC has been shown to inhibit the proliferation of various cancer cell lines, notably MCF-7 breast cancer cells. The compound induces apoptosis through the regulation of apoptotic proteins such as Bax and Bcl-2, leading to increased caspase activation. Specifically, DHC treatment resulted in:

- Increased Bax expression and decreased Bcl-2 expression .

- Activation of caspases 7 and 8, with subsequent cleavage of PARP, indicating a shift towards apoptosis .

Table 1: Effects of DHC on MCF-7 Cell Proliferation

| Concentration (nM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 500 | 70 | Yes |

| 1000 | 50 | Yes |

| 2000 | 30 | Yes |

2. Anti-inflammatory Properties

DHC exhibits significant anti-inflammatory effects. In studies involving acetic acid-induced writhing tests in mice, DHC demonstrated a dose-dependent antinociceptive effect. It reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in spinal cord tissues .

Neuroprotective Effects

Recent studies have highlighted DHC's potential in treating depression via modulation of the NLRP3 inflammasome pathway. In chronic unpredictable mild stress (CUMS) mouse models, DHC administration resulted in:

- Amelioration of depressive-like behaviors.

- Increased levels of neurotransmitters such as serotonin (5-HT) and dopamine (DA).

- Reduced activation of microglia and A1 astrocytes in the hippocampus .

Table 2: Behavioral Changes in CUMS Mice Treated with DHC

| Treatment Group | Sucrose Preference (%) | Immobility Time (s) in FST |

|---|---|---|

| Control | 80 | 30 |

| CUMS | 30 | 120 |

| Low Dose DHC | 50 | 80 |

| High Dose DHC | 70 | 40 |

Case Studies

Case Study: Antinociceptive Effects

A study conducted by Yin et al. (2016) demonstrated that DHC significantly attenuated pain responses in formalin-induced pain models. The compound's efficacy was linked to its ability to modulate inflammatory pathways and reduce cytokine levels .

Case Study: Neuroprotection in Depression

Research by Jin et al. (2019) provided evidence that DHC could reverse neurodegenerative changes associated with CUMS-induced depression. Histological assessments revealed reduced neuronal necrosis and improved viability following treatment with DHC compared to control groups .

Propriétés

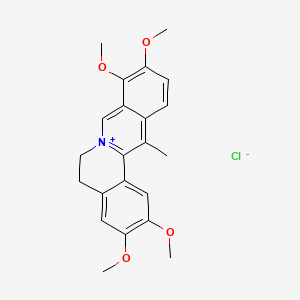

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOSEFNJXIPZNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30045-16-0 (Parent) | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00909882 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-03-5 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC297886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?

A1: Research shows a significant difference in the efficacy of this compound (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.

Q2: How was this compound chemically synthesized, and what is its molecular formula and weight?

A2: this compound (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []

Q3: What are the current limitations in the research on this compound, and what future research directions could provide valuable insights?

A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.